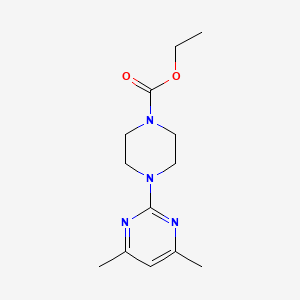
Ethyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate is a heterocyclic compound that features a pyrimidine ring fused with a piperazine moiety. This compound is of interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with a pyrimidine derivative. One common method includes the reaction of piperazine with 4,6-dimethylpyrimidine-2-carboxylic acid ethyl ester in the presence of a base such as potassium carbonate in a solvent like chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity.
化学反应分析
Types of Reactions
Ethyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to its dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro or tetrahydro derivatives.
科学研究应用
Ethyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ethyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It has been shown to inhibit the production of inflammatory mediators like nitric oxide and tumor necrosis factor-α by modulating pathways such as the NF-kB inflammatory pathway . Additionally, it may exert neuroprotective effects by reducing endoplasmic reticulum stress and apoptosis .
相似化合物的比较
Similar Compounds
Ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate: Similar structure but with different substituents on the phenyl ring.
Ethyl 4-amino-5-benzoyl-1-[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl-1,6-dihydro-6-oxo-pyridazine-3-carboxylate: Contains a pyridazine ring instead of a piperazine ring.
Uniqueness
Ethyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate is unique due to its specific combination of a pyrimidine ring with a piperazine moiety, which imparts distinct pharmacological properties. Its ability to modulate inflammatory pathways and provide neuroprotection sets it apart from other similar compounds .
属性
分子式 |
C13H20N4O2 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC 名称 |
ethyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H20N4O2/c1-4-19-13(18)17-7-5-16(6-8-17)12-14-10(2)9-11(3)15-12/h9H,4-8H2,1-3H3 |
InChI 键 |
RIJGBLQBRIGDCN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N1CCN(CC1)C2=NC(=CC(=N2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-cyclopropyl-1-methyl-3-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B15117172.png)
![3-Cyclopropyl-6-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B15117187.png)
![4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidine](/img/structure/B15117201.png)
![2-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4,6-dimethylpyrimidine](/img/structure/B15117205.png)
![2-[5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B15117208.png)
![2-[1-(Pyridine-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B15117210.png)
![2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-fluoropyrimidine](/img/structure/B15117234.png)
![N-cyclohexyl-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B15117237.png)
![3-({1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B15117244.png)
![1-[5-(2-Aminoethyl)thiophen-2-yl]ethan-1-one hydrobromide](/img/structure/B15117247.png)
![9-(2-methoxyethyl)-6-[5-(propane-2-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B15117254.png)
![2-Methyl-3-{[1-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B15117263.png)
![2-cyclopropyl-1-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B15117271.png)
![4-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B15117279.png)
